nSMase2 Inhibition: Chlorinated Analog vs. Parent
While chlorogentisylquinone acts as a potent inhibitor of rat brain membrane neutral sphingomyelinase with a reported IC50 of 1.2 µM, the parent compound, 2-(hydroxymethyl)cyclohexa-2,5-diene-1,4-dione (gentisylquinone), exhibits no significant inhibitory activity against the same enzyme target under identical assay conditions [1]. This stark functional divergence is driven by the presence of a chlorine atom at the 5-position in the former, a modification absent in the target compound, demonstrating that the 2-hydroxymethyl group alone is insufficient for this specific biological activity.
vs Chlorogentisylquinone IC50 1.2 µM
| Evidence Dimension | Inhibition of rat brain membrane neutral sphingomyelinase activity |
|---|---|
| Target Compound Data | IC50 > 100 µM (no significant inhibition) |
| Comparator Or Baseline | Chlorogentisylquinone (5-chloro-2-(hydroxymethyl)cyclohexa-2,5-diene-1,4-dione): IC50 = 1.2 µM |
| Quantified Difference | >83-fold difference in potency |
| Conditions | In vitro enzyme assay using rat brain membrane preparations |
Why This Matters
This negative selectivity profile is critical for researchers aiming to study sphingolipid signaling without confounding nSMase2 inhibition, making gentisylquinone the preferred negative control or scaffold for orthogonal activity profiling versus its chlorinated congener.
- [1] Uchida, R., Tomoda, H., Arai, M., & Omura, S. (2001). Chlorogentisylquinone, a new neutral sphingomyelinase inhibitor, produced by a marine fungus. The Journal of Antibiotics, 54(11), 882-889. View Source
